3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)12-4-11(5-19-7-12)6-20-16(23)14-2-3-18-9-15(14)17/h2-5,7-10H,6H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKKDLMTYRUOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is to react 1-methyl-1H-pyrazol-4-yl with appropriate halides under suitable conditions to form the pyrazole derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to achieve the desired purity and quantity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atom can be involved in oxidation reactions, potentially forming fluorinated derivatives.
Reduction: : The pyrazole and isonicotinamide groups can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine
Medically, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which 3-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrazole- and pyridine-containing derivatives allow for targeted comparisons:
Positional Isomerism in Pyrazole Substituents
- 3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide (): This positional isomer differs in the pyrazole substituent’s location (5-position vs. 4-position on pyridine). Such changes can influence metabolic stability and potency, as seen in oxadiazole-bearing pyrazoles (), where substituent position modulates activity .
Nicotinamide vs. Isonicotinamide Derivatives
- 6-(Cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide ():
Replacing the 3-fluoroisonicotinamide group with a 6-cyclopentyloxynicotinamide introduces a bulky, lipophilic cyclopentyloxy substituent. This modification likely enhances membrane permeability but may reduce solubility compared to the fluoro-substituted analog. The molecular weight (377.4 g/mol) and Smiles structure (OC4CCCC4) suggest increased hydrophobicity .
Thiazole-Based Analogs
- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Replacing the pyrazole with a thiazole ring introduces a sulfur atom, altering electronic properties. The morpholinomethyl group enhances solubility through hydrogen bonding, as evidenced by NMR and HRMS data. These analogs exhibit melting points >150°C, indicating higher crystallinity compared to pyrazole derivatives .
Oxadiazole- and Trifluoromethyl-Substituted Analogs
- Compound 20 ():
This 1,2,4-oxadiazole-bearing pyrazole derivative includes a trifluoromethyl group, which increases metabolic stability and electronegativity. The 3-fluoroisonicotinic acid moiety is shared with the target compound, but the oxadiazole ring may confer rigidity, affecting binding kinetics . - Example 53 ():
A chromen-4-one-linked pyrazolo[3,4-d]pyrimidine with fluorophenyl groups demonstrates the impact of fused ring systems on bioactivity. The compound’s higher molecular weight (589.1 g/mol) and melting point (175–178°C) reflect increased complexity and stability .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- Metabolic Stability: Fluorinated pyrazoles (e.g., ) show enhanced metabolic stability compared to non-fluorinated analogs due to reduced oxidative degradation .
- Bioactivity : Thiazole derivatives () exhibit distinct target selectivity compared to pyrazole-based compounds, likely due to sulfur’s electronic effects .
- Solubility : The cyclopentyloxy group in ’s compound increases lipophilicity, which may limit aqueous solubility but improve blood-brain barrier penetration .
Biological Activity
3-Fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide is a synthetic compound that has attracted attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H17FN4O2
Molecular Weight : 340.4 g/mol
The compound features several key functional groups:
- Fluorophenoxy group
- Pyrazole moiety
- Benzamide structure
These structural characteristics suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may act by inhibiting or activating these targets, leading to various biochemical responses. For instance, it could bind to an enzyme's active site, preventing substrate access and inhibiting enzymatic activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against HeLa cells, indicating significant anticancer potential .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In one study, it was found to significantly reduce TNF-alpha release in LPS-stimulated whole blood, demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
While the compound did not show significant antibacterial or antifungal properties, it was noted for moderate toxicity against human dermal fibroblasts (HDF), suggesting a need for further investigation into its safety profile .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that modifications to the pyrazole and pyridine rings can enhance biological activity. For example:
- The introduction of different substituents on the pyrazole ring has been linked to improved anticancer activity.
- Fluorine substitution at specific positions has been shown to increase metabolic stability and bioavailability.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Efficacy : A derivative showed cytotoxic activity with over 90% inhibition of cell proliferation in multiple cancer types, including non-small cell lung cancer and ovarian cancer .
- Inflammation Inhibition : Another study reported that a structurally similar compound inhibited TNF-alpha release by 97.7% at a concentration of 10 mM, highlighting its potential in inflammatory diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
